molecular formula C11H14FNO B8522849 2-Fluoro-3-(oxepan-4-yl)pyridine

2-Fluoro-3-(oxepan-4-yl)pyridine

Cat. No. B8522849
M. Wt: 195.23 g/mol
InChI Key: HIULQSCOIRFFSL-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

Palladium (0.20 g, 0.0188 mmol, 10% wt. on activated carbon) was added to a stirred solution of an approximately 7:3 mixture of (E)-2-fluoro-3-(2,3,6,7-tetrahydrooxepin-4-yl)pyridine:(E)-2-fluoro-3-(2,5,6,7-tetrahydrooxepin-4-yl)pyridine (0.75 g, 3.88 mmol) in THF (15 mL). The reaction mixture was placed under a hydrogen atmosphere (balloon) and stirred at room temperature for 4.5 h. The reaction mixture was filtered through Celite, and the filtrate was concentrated in vacuo to give 2-fluoro-3-(oxepan-4-yl)pyridine. [M+1]=196.1.
Name
(E)-2-fluoro-3-(2,5,6,7-tetrahydrooxepin-4-yl)pyridine
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
(E)-2-fluoro-3-(2,3,6,7-tetrahydrooxepin-4-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13][CH:14]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.FC1C(C2=CCOCCC2)=CC=CN=1>C1COCC1.[Pd]>[F:1][C:2]1[C:7]([CH:8]2[CH2:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
(E)-2-fluoro-3-(2,5,6,7-tetrahydrooxepin-4-yl)pyridine
Quantity
0.75 g
Type
reactant
Smiles
FC1=NC=CC=C1/C/1=C/COCCC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
(E)-2-fluoro-3-(2,3,6,7-tetrahydrooxepin-4-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=CC=C1\C=1\CCOCC/C1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
FC1=NC=CC=C1C1CCOCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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